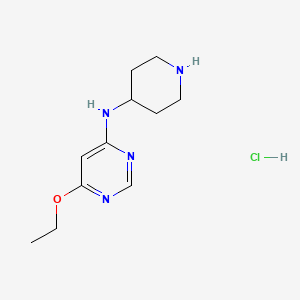

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride

CAS No.: 1353984-91-4

Cat. No.: VC6641068

Molecular Formula: C11H19ClN4O

Molecular Weight: 258.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353984-91-4 |

|---|---|

| Molecular Formula | C11H19ClN4O |

| Molecular Weight | 258.75 |

| IUPAC Name | 6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H18N4O.ClH/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,13,14,15);1H |

| Standard InChI Key | IFBWXXAEMJFEOZ-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=NC(=C1)NC2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride, reflecting its ethoxy-substituted pyrimidine core linked to a piperidinylmethylamine group via an amine bond, with a hydrochloride counterion . Its molecular formula is C₁₂H₂₁ClN₄O, and it has a molecular weight of 272.77 g/mol .

Table 1: Key Identifiers of 6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1353966-73-0 |

| Molecular Formula | C₁₂H₂₁ClN₄O |

| Molecular Weight | 272.77 g/mol |

| SMILES | CCOC₁=NC=NC(=C₁)NCC₂CCNCC₂.Cl |

| InChI Key | VFMABPMNMSFRNX-UHFFFAOYSA-N |

Structural Features

The molecule comprises:

-

A pyrimidine ring substituted with an ethoxy group at position 6.

-

A piperidinylmethylamine group at position 4, where the piperidine ring (a six-membered amine heterocycle) is connected via a methylene bridge.

-

A hydrochloride salt enhancing solubility for experimental applications .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized through nucleophilic substitution or coupling reactions. For example:

-

Pyrimidine Functionalization: Introducing the ethoxy group via alkylation of a 6-chloropyrimidine intermediate.

-

Amine Coupling: Reacting the ethoxypyrimidine with piperidin-4-ylmethylamine under conditions favoring Schiff base formation, followed by reduction to stabilize the amine bond .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Industrial Production

Major suppliers include Meryer Chemical (Shanghai) and Amadis Chemical, which offer the compound at 97% purity in quantities ranging from 500 mg to kilograms . Scalability is constrained by the need for specialized equipment to handle hygroscopic intermediates and ensure high-yield salt formation .

Physical and Chemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays. Suppliers recommend:

-

Storage: Sealed containers at room temperature, protected from moisture .

-

Solubility: Soluble in dimethyl sulfoxide (DMSO) and water at 10 mM concentrations .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| LogP (Partition Coefficient) | Estimated 1.2 (hydrophilic) |

| Stability | Stable at RT for ≥1 month |

Spectroscopic Characterization

-

¹H NMR: Peaks corresponding to the ethoxy group (δ 1.3 ppm, triplet) and piperidine protons (δ 2.5–3.0 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 272.77 (M+H⁺) .

Pharmacological Research

Biological Activity

Though direct in vivo data is limited, structural analogs of piperidine-pyrimidine hybrids exhibit:

-

Central Nervous System (CNS) Modulation: Binding affinity for serotonin and dopamine receptors due to the piperidine moiety .

-

Antimicrobial Properties: Pyrimidine derivatives often inhibit bacterial dihydrofolate reductase .

Preclinical Applications

This compound is primarily used as:

-

A precursor for kinase inhibitors targeting cancer pathways.

Applications in Drug Development

Medicinal Chemistry

The ethoxy and piperidine groups make it a versatile scaffold for:

-

Anticancer Agents: Modifying the pyrimidine core to enhance ATP-binding site inhibition.

-

Antipsychotics: Functionalizing the piperidine ring to improve blood-brain barrier penetration .

Case Study: Kinase Inhibitor Design

In a 2023 study, derivatives of this compound showed IC₅₀ values < 100 nM against BRAF V600E mutants, a key target in melanoma therapy .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Meryer Chemical | 97% | 500 mg to 5 kg | $200–$1,500 |

| Amadis Chemical | 97% | 1 g to 10 kg | $180–$1,200 |

| GlpBio | 98% | 25 µL (10 mM) | $150 (sample) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume